Clinical Efficacy Discontinuity: Phase 2 Improvement vs. Phase 3 Futility in LMNA-DCM
ARRY-371797 exhibited a statistically significant and clinically meaningful improvement in 6-minute walk test (6MWT) distance in a Phase 2 open-label study but failed to demonstrate superiority over placebo in the subsequent Phase 3 REALM-DCM trial. This discontinuity is critical for understanding the compound's translational limitations [1][2].
| Evidence Dimension | Change from baseline in 6-minute walk test (6MWT) distance |
|---|---|
| Target Compound Data | Phase 2: Mean increase >30 m (>10%) maintained through Week 120; Phase 3: Median difference +4.9 m vs. placebo (95% CI: −24.2 to 34.1; P=0.82) at Week 24 |
| Comparator Or Baseline | Placebo (Phase 3: n=37; Phase 2 baseline reference) |
| Quantified Difference | Phase 2: >30 m improvement; Phase 3: +4.9 m (non-significant, P=0.82) |
| Conditions | Phase 2: 48-week open-label study with 144-week extension (n=12 initially, n=8 in extension). Phase 3: 24-week randomized, double-blind, placebo-controlled REALM-DCM trial (n=77; ARRY-371797 400 mg BID) |
Why This Matters
This discordance—robust Phase 2 signal followed by Phase 3 futility—informs procurement decisions for continued research: ARRY-371797 remains the only p38 inhibitor with this depth of LMNA-DCM clinical data, but selection must account for the negative Phase 3 outcome.
- [1] Judge DP, et al. Long-Term Efficacy and Safety of ARRY-371797 (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy. Am J Cardiol. 2022;183:93-98. View Source
- [2] Garcia-Pavia P, et al. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of ARRY-371797 in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy. Circ Heart Fail. 2024;17(7):e011548. View Source
